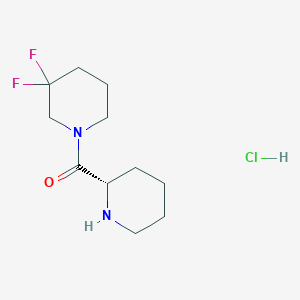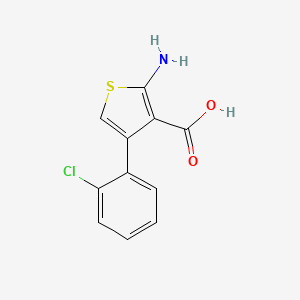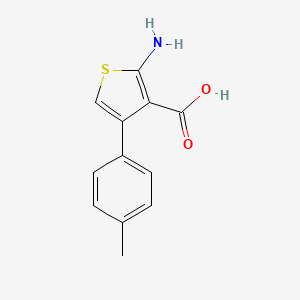
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol is a complex organic compound that features both indole and oxolane moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the formation of the oxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the indole or oxolane rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.
科学的研究の応用
2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the oxolane ring might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-5-(4-methylphenyl)oxolan-3-ol: Similar structure but with a phenyl group instead of an indole.
2-(Hydroxymethyl)-5-(4-methylpyridyl)oxolan-3-ol: Contains a pyridine ring instead of an indole.
Uniqueness
The presence of the indole ring in 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol makes it unique compared to other similar compounds. Indole derivatives are known for their diverse biological activities, which could make this compound particularly interesting for medicinal chemistry research.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3 |
InChIキー |
CHXZVEGQPNGWDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)





![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)
![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)

